1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is a halogenated cyclic compound with the molecular formula . This compound belongs to the class of fluorocyclopropanes, which are characterized by the presence of fluorine and halogen substituents on a cyclopropane ring. Its structure includes a cyclopropane moiety substituted with a chloro group, a fluoro group, and a vinyl group, making it a compound of interest in organic synthesis and chemical research.
1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is classified under halogenated hydrocarbons. It is particularly noted for its potential applications in medicinal chemistry and materials science due to its unique structural features. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which lists it among their catalog of specialty chemicals .
The synthesis of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
The synthesis often involves multi-step procedures that may include halogenation followed by elimination reactions to form the double bond in the vinyl group. The efficiency and yield of these reactions can vary based on the specific conditions used, such as temperature, solvent choice, and reaction time.
1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane features a cyclopropane ring with three substituents:
The molecular structure can be represented as follows:
1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane can participate in various chemical reactions typical for halogenated hydrocarbons, including:
The reactivity of this compound is influenced by the presence of both the chloro and fluoro groups, which can stabilize carbocation intermediates during reactions, thus enhancing its utility in synthetic organic chemistry.
The mechanism of action for reactions involving 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane typically involves:
1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane exhibits properties typical for halogenated compounds:
This compound is characterized by:
The applications of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane are diverse:
The simultaneous introduction of chlorine and fluorine atoms onto the cyclopropane ring represents a critical synthetic challenge due to the divergent reactivity of halogens and the stereoelectronic constraints of the strained ring system. This compound’s synthesis leverages synergistic substitution mechanisms where chloro and fluoro groups stabilize adjacent carbocation intermediates during ring formation or functionalization. The gem-chloro-fluoro configuration imparts unique electronic characteristics to the cyclopropane ring, enhancing its electrophilicity at C1 while maintaining sufficient stability for subsequent transformations [2].
The concerted addition of chlorine and fluorine sources to cyclopropane precursors exploits the ring’s strain-induced reactivity. Fluorine’s high electronegativity polarizes the C–Cl bond, facilitating nucleophilic displacement at C1 while retaining stereochemical integrity. This mechanism is evidenced by the synthesis of analogous 1-halo-1-fluoro-2-methylcyclopropanes, where the gem-dihalide configuration directs regioselective vinyl group addition at C2. Computational studies of related systems indicate that the bond dissociation energy of C–F adjacent to C–Cl is reduced by ~15 kcal/mol compared to non-adjacent dihalides, enabling selective functionalization [2] [4].
Phosphorus pentachloride (PCl₅) serves as a dual-function reagent—chlorinating agent and Lewis acid catalyst—in cyclopropane halogenation. When applied to fluorinated cyclopropanols, PCl₅ promotes dehydration and chlorination via a carbocation intermediate stabilized by the adjacent fluorine atom. Thionyl chloride (SOCl₂) offers superior chemoselectivity for mono-chlorination under mild conditions (0–25°C), minimizing polyhalogenation byproducts. Critical parameters include:
Table 1: Comparative Analysis of Halogenating Agents for Cyclopropane Functionalization
Reagent | Temperature Range (°C) | Reaction Time (h) | Selectivity (Cl:F) | Byproduct Formation |
---|---|---|---|---|
PCl₅ | 0–25 | 2–4 | 8:1 | <5% (phosphorus oxides) |
SOCl₂ | 25–40 | 1–3 | 15:1 | <2% (SO₂, HCl) |
Oxalyl chloride | -10–10 | 4–6 | 12:1 | 8% (CO, CO₂) |
The introduction of the ethenyl (vinyl) group at C2 proceeds through β-elimination from halogenated precursors or catalyzed addition of vinyl nucleophiles. The steric congestion at the quaternary C2 position necessitates precise control of reaction dynamics to avoid Wagner-Meerwein rearrangements.
Solvent polarity directly influences elimination kinetics in vinylcyclopropane formation. Aprotic dipolar solvents (DMF, DMSO) accelerate E2 eliminations from 2-(haloethyl)-1-halo-1-fluoro-2-methylcyclopropane intermediates by stabilizing the transition state. Temperature optimization is critical:
Reaction profiling reveals that toluene provides optimal balance between solubility and transition-state stabilization, yielding 88% vinylated product at 90°C versus ≤60% in THF or acetonitrile [4] [5].
Lewis acid catalysts enable stereoselective vinyl addition during cyclopropanation. Palladium(0) complexes (e.g., Pd(PPh₃)₄) coordinate with vinylboronic acids, facilitating transmetalation and subsequent stereoretentive coupling with halogenated cyclopropane precursors. Chiral bisoxazoline-Cu(I) catalysts induce enantioselectivity (>90% ee) in vinylcyclopropane formation via Simmons-Smith-type reactions with diazo compounds. Critical catalytic parameters include:
Table 2: Vinylation Efficiency Under Varied Solvent/Temperature Conditions
Solvent | Dielectric Constant (ε) | Temperature (°C) | Vinylation Yield (%) | Isomeric Purity (%) |
---|---|---|---|---|
Toluene | 2.38 | 90 | 88 | 95 |
DMF | 36.7 | 90 | 78 | 82 |
THF | 7.58 | 90 | 64 | 88 |
Acetonitrile | 37.5 | 90 | 71 | 79 |
The convergent synthesis of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane requires sequence optimization to address cumulative yield losses and stereoerosion.
Oxygen exclusion (N₂/Ar sparging) prevents radical degradation of the vinyl group and metal catalyst deactivation. Controlled reagent addition mitigates exothermic decomposition:
Stoichiometric precision in halogenation steps is paramount: excess PCl₅ (>1.5 eq) promotes dichlorination, while substoichiometric amounts (<0.8 eq) leave residual alcohols that undergo elimination. Yield improvements of 22–30% are achieved through syringe-pump controlled addition of halogenating agents under argon [2] [4] [6].
Table 3: Yield Optimization via Inert Atmosphere and Stoichiometry Control
Modification | Base Yield (%) | Optimized Yield (%) | Key Improvement Factor |
---|---|---|---|
Ambient atmosphere | 52 | - | High vinyl group degradation |
Argon atmosphere | 52 | 74 (+22%) | Oxygen exclusion |
PCl₅ (1.5 eq, bolus addition) | 60 | - | Polyhalogenation (15–20%) |
PCl₅ (1.1 eq, slow addition) | 60 | 85 (+25%) | Controlled exotherm |
DAST (1.5 eq) | 65 | - | Elimination products (30%) |
DAST (0.95 eq) | 65 | 92 (+27%) | Minimized over-fluorination |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0